(Hexa-3,5-dien-1-yn-1-yl)benzene
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Overview
Description
(Hexa-3,5-dien-1-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a hexa-3,5-dien-1-yn-1-yl group This compound is notable for its conjugated system, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hexa-3,5-dien-1-yn-1-yl)benzene typically involves the coupling of a benzene derivative with a hexa-3,5-dien-1-yn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions generally include a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (Hexa-3,5-dien-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions are possible, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
(Hexa-3,5-dien-1-yn-1-yl)benzene has a range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its conjugated system which imparts unique electronic properties.
Mechanism of Action
The mechanism of action of (Hexa-3,5-dien-1-yn-1-yl)benzene involves its interaction with various molecular targets through its conjugated system The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal centers
Comparison with Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Another benzene derivative with a conjugated alkyne system.
(E)-5-(hexa-3,5-dien-1-yn-1-yl)-5’-(prop-1-yn-1-yl)-2,2’-bithiophene: A compound with a similar conjugated system but with additional thiophene rings.
Uniqueness: (Hexa-3,5-dien-1-yn-1-yl)benzene is unique due to its specific substitution pattern and the presence of both double and triple bonds in the side chain. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
100123-13-5 |
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Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
hexa-3,5-dien-1-ynylbenzene |
InChI |
InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2-5,7-8,10-11H,1H2 |
InChI Key |
OZLJCBBERZQWJW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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